REACTION_CXSMILES
|
Br[C:2]([CH3:12])([CH3:11])[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].[I-].[K+].N1C=[CH:18][N:17]=[N:16]1.C(=O)([O-])[O-].[K+].[K+].[C:26](#[N:28])C>>[N:17]1([C:2]([CH3:12])([CH3:11])[C:3]([C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)=[O:4])[CH:18]=[N:28][CH:26]=[N:16]1 |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
45.4 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)C1=CC=CC=C1)(C)C
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
N1N=NC=C1
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 75° C. for a further 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
rinsed with acetonitrile
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated
|
Type
|
WASH
|
Details
|
the mixture is washed twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized from ethyl acetate/petroleum ether
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(N=CN=C1)C(C(=O)C1=CC=CC=C1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.1 g | |
YIELD: PERCENTYIELD | 28% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |